molecular formula C19H18BrN3OS2 B11622601 2-[(4-Amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone

2-[(4-Amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone

Cat. No.: B11622601
M. Wt: 448.4 g/mol
InChI Key: BIKXNMJYYGYMPY-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone is a complex organic compound that features a unique combination of a benzothieno pyrimidine core and a bromophenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone typically involves multi-step organic reactions. The process begins with the formation of the benzothieno pyrimidine core, followed by the introduction of the sulfanyl group and finally the attachment of the bromophenyl ethanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

2-[(4-Amino-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-Amino-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Amino-5-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-phenylethanone
  • 2-[(4-Amino-5-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone

Uniqueness

The uniqueness of 2-[(4-Amino-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone lies in its specific combination of functional groups and structural features. The presence of the bromophenyl group, in particular, may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H18BrN3OS2

Molecular Weight

448.4 g/mol

IUPAC Name

2-[(4-amino-5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone

InChI

InChI=1S/C19H18BrN3OS2/c1-10-3-2-4-14-15(10)16-17(21)22-19(23-18(16)26-14)25-9-13(24)11-5-7-12(20)8-6-11/h5-8,10H,2-4,9H2,1H3,(H2,21,22,23)

InChI Key

BIKXNMJYYGYMPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(N=C(N=C3S2)SCC(=O)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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